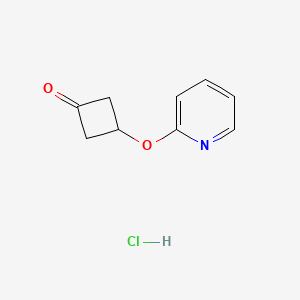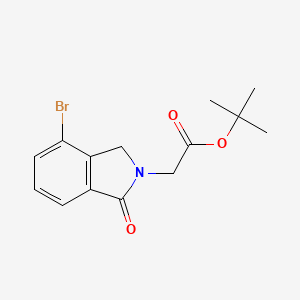
tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a chemical compound that belongs to the class of organic compounds known as isoindolines. This compound is characterized by the presence of a tert-butyl ester group and a bromo-substituted isoindoline moiety. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with an appropriate isoindoline derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the isoindoline moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols .
Aplicaciones Científicas De Investigación
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. The carbonyl group in the isoindoline moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl bromoacetate: A related compound with similar reactivity but lacking the isoindoline moiety.
Isoindoline derivatives: Compounds with similar structural features but different substituents on the isoindoline ring.
Bromo-substituted esters: Compounds with a bromo group and an ester functional group, but different alkyl or aryl substituents.
Uniqueness
Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is unique due to the combination of its tert-butyl ester group and the bromo-substituted isoindoline moiety. This combination imparts specific reactivity and binding properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C14H16BrNO3 |
|---|---|
Peso molecular |
326.19 g/mol |
Nombre IUPAC |
tert-butyl 2-(7-bromo-3-oxo-1H-isoindol-2-yl)acetate |
InChI |
InChI=1S/C14H16BrNO3/c1-14(2,3)19-12(17)8-16-7-10-9(13(16)18)5-4-6-11(10)15/h4-6H,7-8H2,1-3H3 |
Clave InChI |
HVEZTOLWPKCHRR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN1CC2=C(C1=O)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


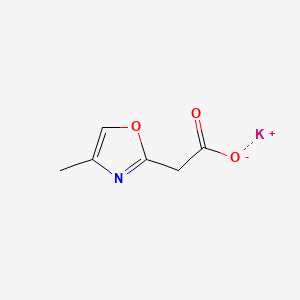
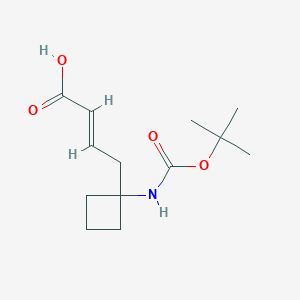
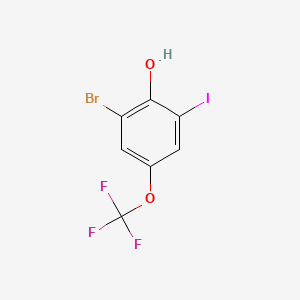
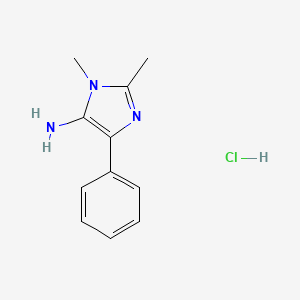
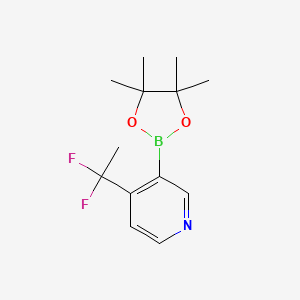


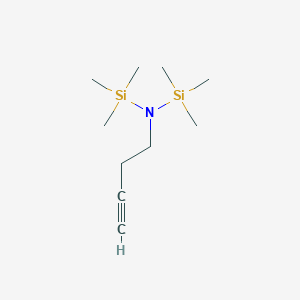
![7-[(Tert-butoxy)carbonyl]-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13460923.png)
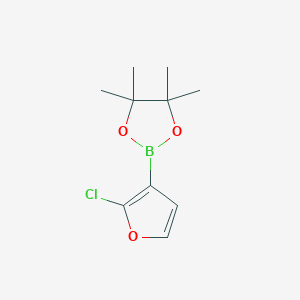
![5-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13460927.png)
![[1,2,4]triazolo[4,3-a]pyrimidine-3(2H)-thione](/img/structure/B13460948.png)
![2-[1-(2-methoxyethyl)-5-[2-(pyridin-2-yl)ethynyl]-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13460955.png)
